molecular formula C23H31NO4 B11059622 Bis(2-methylpropyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Bis(2-methylpropyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11059622
M. Wt: 385.5 g/mol
InChI Key: UDXIYAMUMXKQJD-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. Dihydropyridines are well-known for their applications in medicinal chemistry, particularly as calcium channel blockers used in the treatment of cardiovascular diseases .

Preparation Methods

The synthesis of Bis(2-methylpropyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction. This reaction is a multi-component condensation involving an aldehyde, a β-ketoester, and ammonia or an amine. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Bis(2-methylpropyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Bis(2-methylpropyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(2-methylpropyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other calcium channel blockers, which target the L-type calcium channels in the cardiovascular system .

Comparison with Similar Compounds

Bis(2-methylpropyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives such as:

The uniqueness of this compound lies in its specific ester groups, which can be modified to create a variety of derivatives with potentially different biological activities .

Properties

Molecular Formula

C23H31NO4

Molecular Weight

385.5 g/mol

IUPAC Name

bis(2-methylpropyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H31NO4/c1-14(2)12-27-22(25)19-16(5)24-17(6)20(23(26)28-13-15(3)4)21(19)18-10-8-7-9-11-18/h7-11,14-15,21,24H,12-13H2,1-6H3

InChI Key

UDXIYAMUMXKQJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2)C(=O)OCC(C)C

Origin of Product

United States

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